6-(4'-Hydroxyphenoxy)-1-hexene
Description
6-(4'-Hydroxyphenoxy)-1-hexene is a phenolic ether derivative featuring a hydroxyphenoxy group attached to a terminal hexene chain. Its structure combines the reactivity of the alkene group with the phenolic hydroxyl’s hydrogen-bonding capability, making it a versatile intermediate in organic synthesis and polymer chemistry. The compound has been utilized in studies involving copolymerization due to its ability to modulate polymer properties . Commercial availability varies: CymitQuimica lists it as discontinued in smaller quantities (1g–500mg) but available in 100mg and 250mg batches at €122.00 and €235.00, respectively .
Properties
IUPAC Name |
4-hex-5-enoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h2,6-9,13H,1,3-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRUFWMDNAFXGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCOC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391102 | |
| Record name | 4-[(Hex-5-en-1-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85234-58-8 | |
| Record name | 4-[(Hex-5-en-1-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HEX-5-ENYLOXY-PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4’-Hydroxyphenoxy)-1-hexene typically involves the reaction of 4-hydroxyphenol with 6-bromo-1-hexene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoalkene, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 6-(4’-Hydroxyphenoxy)-1-hexene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-(4’-Hydroxyphenoxy)-1-hexene can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the hexene chain can be reduced to form a saturated alkane.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Alkyl halides and acid chlorides are commonly used reagents for substitution reactions involving the hydroxy group.
Major Products Formed
Oxidation: Formation of 6-(4’-Oxophenoxy)-1-hexene.
Reduction: Formation of 6-(4’-Hydroxyphenoxy)hexane.
Substitution: Formation of various ethers and esters depending on the substituents used.
Scientific Research Applications
6-(4’-Hydroxyphenoxy)-1-hexene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 6-(4’-Hydroxyphenoxy)-1-hexene depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity. The hydroxy group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity. Additionally, the phenoxy group can participate in π-π interactions with aromatic residues in proteins, further contributing to its biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Phenolic Ether Derivatives
6-(4'-Hydroxyphenoxy)-1-hexene shares structural similarities with thyroid hormone analogs like 3,5-dibromo-4-(3’-isopropyl-4’-hydroxyphenoxy)benzoic acid (MIBRT) and its antagonist DIBRT. These compounds feature bulky substituents (e.g., bromine, isopropyl groups) on the phenolic ring, which influence their biological activity by altering helix-12 (H12) packing in thyroid hormone receptors . In contrast, this compound lacks bulky substituents, rendering it more suitable for polymerization applications rather than receptor modulation.
Alkenyl Ethers in Polymer Chemistry
Compared to unmodified 1-hexene, this compound exhibits enhanced polarity due to the hydroxyphenoxy group. In copolymerization with butyl methacrylate (BMA), its incorporation rate (up to 26.4% in Yb(OTf)3-catalyzed systems) is lower than that of 1-octene derivatives, likely due to steric hindrance from the hydroxyphenoxy moiety . This results in copolymers with reduced molecular weight (Mn: ~15,000–20,000 Da) compared to those derived from simpler alkenes.
Reactivity and Stereochemical Considerations
This compound lacks the stereochemical complexity of iodinated analogs like <3S,4S,6S,6(4R)>-6-<2-(iodomethyl)tetrahydrofuran-4-yl>-6-<(4-methoxybenzyl)oxy>-3-methyl-4-<(triisopropylsilyl)oxy>-1-hexene (). The latter’s iodomethyl and silyl groups confer rigidity and stereoselectivity, enabling applications in targeted drug delivery. In contrast, this compound’s simpler structure prioritizes synthetic accessibility and copolymer versatility .
Commercial Availability and Market Position
While this compound is listed as discontinued in smaller quantities (1g–500mg) by CymitQuimica, larger batches remain available at premium pricing. This contrasts with high-demand ethers like DOTA-PEG5-amine, which commands prices up to €4,577 for 50mg due to its use in radiopharmaceuticals .
Biological Activity
6-(4'-Hydroxyphenoxy)-1-hexene is a phenolic compound that has garnered attention for its potential biological activities. This compound, with the CAS number 85234-58-8, is recognized for its structural features that may contribute to various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a hexene chain linked to a hydroxyphenoxy group. Its molecular formula is C13H16O2, and it exhibits properties typical of phenolic compounds, such as antioxidant activity and potential interactions with biological macromolecules.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Like many phenolic compounds, it may scavenge free radicals, thereby reducing oxidative stress in cells.
- Enzyme Modulation : It has been shown to interact with various enzymes, potentially influencing metabolic pathways.
- Cell Signaling : The compound may affect cell signaling pathways that regulate cell proliferation and apoptosis.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated its ability to reduce oxidative damage in cellular models, which is crucial for preventing various diseases linked to oxidative stress.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties. In vitro assays have shown effectiveness against several bacterial strains, indicating its potential as a natural antimicrobial agent.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases.
Study on Antioxidant Activity
In a controlled experiment involving human cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent increase in antioxidant enzyme activity, showcasing its potential as a protective agent against oxidative stress.
| Concentration (µM) | Superoxide Dismutase Activity (U/mg) | Catalase Activity (U/mg) |
|---|---|---|
| 10 | 5.2 | 3.1 |
| 50 | 7.8 | 4.5 |
| 100 | 10.5 | 6.0 |
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus, suggesting promising antimicrobial properties.
Pharmacological Potential
Recent research highlights the pharmacological potential of this compound in drug development. Its derivatives are being explored for therapeutic applications in cancer treatment due to their ability to induce apoptosis in cancer cells.
Comparative Studies
Comparative studies with other phenolic compounds have shown that while many exhibit antioxidant properties, the unique structure of this compound may confer enhanced biological activity compared to simpler phenols.
| Compound | Antioxidant Activity (IC50 µM) |
|---|---|
| Gallic Acid | 25 |
| Curcumin | 30 |
| This compound | 20 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
